1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine
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Overview
Description
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine typically involves the reaction of cyclopropyl amidoxime with pyridine derivatives under specific conditions. One efficient method involves the use of NaOH and DMSO as the reaction medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Chemical Reactions Analysis
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine has several scientific research applications:
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Oxadiazole derivatives are utilized in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as carbonic anhydrase, thereby interfering with the enzyme’s activity and affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine can be compared with other oxadiazole derivatives such as:
- 5-cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
These compounds share the oxadiazole ring but differ in their substituents and overall structure, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the cyclopropyl and pyridine moieties, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H14N4O/c1-13-10(9-3-2-6-14-7-9)12-15-11(16-17-12)8-4-5-8/h2-3,6-8,10,13H,4-5H2,1H3 |
InChI Key |
PILGVZCOEOKVCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
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